molecular formula C7H4BrN3O2S B13569923 4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole

4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole

Katalognummer: B13569923
Molekulargewicht: 274.10 g/mol
InChI-Schlüssel: YAQVKMQJFVGQJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole is a chemical compound with the molecular formula C7H4BrN3O2S It is known for its unique structure, which includes a bromine atom, a methyl group, and a nitro group attached to a benzo[c][1,2,5]thiadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole typically involves the bromination of 5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole is unique due to the presence of both a bromine atom and a nitro group on the benzo[c][1,2,5]thiadiazole ring. This combination of functional groups imparts distinctive chemical reactivity and potential for diverse applications compared to its analogs .

Eigenschaften

Molekularformel

C7H4BrN3O2S

Molekulargewicht

274.10 g/mol

IUPAC-Name

4-bromo-5-methyl-7-nitro-2,1,3-benzothiadiazole

InChI

InChI=1S/C7H4BrN3O2S/c1-3-2-4(11(12)13)6-7(5(3)8)10-14-9-6/h2H,1H3

InChI-Schlüssel

YAQVKMQJFVGQJA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=NSN=C2C(=C1)[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.